2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine
CAS No.:
Cat. No.: VC17806818
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3 |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine |
| Standard InChI | InChI=1S/C11H12FN3/c12-9-3-1-8(2-4-9)10-7-14-11(15-10)5-6-13/h1-4,7H,5-6,13H2,(H,14,15) |
| Standard InChI Key | RKWWNMLSTGPVEO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(N2)CCN)F |
Introduction
Structural Characteristics and Crystallographic Analysis
Molecular Architecture
The compound features a planar five-membered imidazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with an ethylamine side chain. The fluorine atom on the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions .
Crystallographic Data
X-ray diffraction studies of analogous imidazole derivatives (e.g., ) reveal monoclinic crystal systems with space group , lattice parameters , and . While direct data for this compound is limited, its structural similarity to characterized analogs suggests comparable packing patterns dominated by hydrogen bonding (N–H···N and C–H···F interactions) and π-π stacking .
Table 1: Representative Atomic Coordinates (Fractional)
| Atom | x | y | z | (Ų) |
|---|---|---|---|---|
| F1 | 0.8583 | -0.0284 | 0.5754 | 0.0344 |
| N1 | 0.5351 | 0.1678 | 0.3746 | 0.0216 |
| C1 | 0.6160 | 0.0684 | 0.4046 | 0.0219 |
Adapted from crystallographic data of structurally related compounds .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine typically involves:
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Formation of the Imidazole Core: Cyclocondensation of 4-fluorophenylglyoxal with ethylenediamine derivatives under acidic or basic conditions .
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Functionalization: Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination. A representative protocol uses propargylamine intermediates and phenyl isocyanates catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), achieving yields >60% under mild conditions .
Optimization Strategies
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Deuteration Studies: Base-catalyzed deuteration (e.g., NaOD/CDOD) enables selective hydrogen isotope exchange at the C2 and C5 positions of imidazole, preserving the ethylamine moiety .
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Salt Formation: Conversion to the dihydrochloride salt (CAS 1354954-23-6) enhances solubility for pharmacological testing .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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NMR: NMR (DMSO-) displays signals for the imidazole protons (δ 7.5–8.2 ppm), fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and ethylamine side chain (δ 2.8–3.2 ppm) .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at 205.23 [M+H] .
Thermodynamic Stability
Differential scanning calorimetry (DSC) of related compounds shows melting points >200°C, indicative of high thermal stability due to aromatic stacking .
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